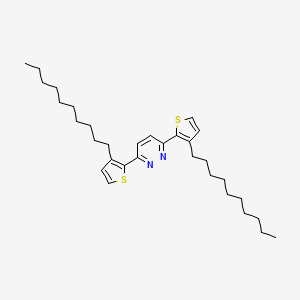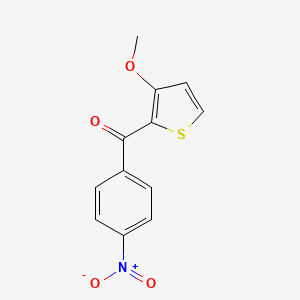
(3-Methoxythiophen-2-yl)(4-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxythiophen-2-yl)(4-nitrophenyl)methanone is a chemical compound with the molecular formula C12H9NO4S It is characterized by the presence of a methoxy group attached to a thiophene ring and a nitrophenyl group attached to a methanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxythiophen-2-yl)(4-nitrophenyl)methanone typically involves the reaction of 3-methoxythiophene with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
3-Methoxythiophene+4-Nitrobenzoyl chloridePyridine, Refluxthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
(3-Methoxythiophen-2-yl)(4-nitrophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in acidic medium.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
(3-Methoxythiophen-2-yl)(4-nitrophenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of (3-Methoxythiophen-2-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.
類似化合物との比較
Similar Compounds
- (3-Methoxythiophen-2-yl)(4-chlorophenyl)methanone
- (3-Methoxythiophen-2-yl)(4-methylphenyl)methanone
- (3-Methoxythiophen-2-yl)(4-fluorophenyl)methanone
Uniqueness
(3-Methoxythiophen-2-yl)(4-nitrophenyl)methanone is unique due to the presence of both a methoxy group and a nitro group, which confer distinct electronic and steric properties
特性
CAS番号 |
647833-73-6 |
|---|---|
分子式 |
C12H9NO4S |
分子量 |
263.27 g/mol |
IUPAC名 |
(3-methoxythiophen-2-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C12H9NO4S/c1-17-10-6-7-18-12(10)11(14)8-2-4-9(5-3-8)13(15)16/h2-7H,1H3 |
InChIキー |
PJVVIODYAMHNIO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(SC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


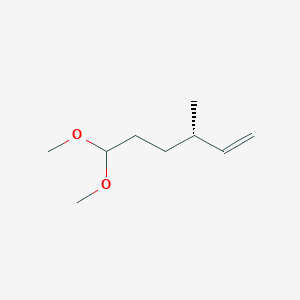
![5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12587421.png)
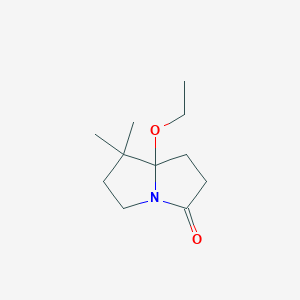

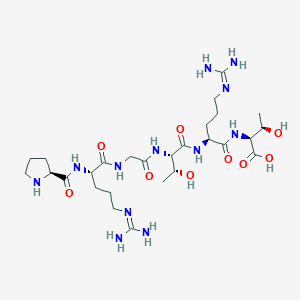
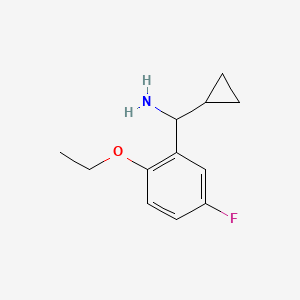

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-ethoxyphenyl)-3-methyl-](/img/structure/B12587459.png)
![1-[(Pyridin-4-yl)methyl]phthalazine](/img/structure/B12587466.png)
![2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;perchloric acid](/img/structure/B12587468.png)
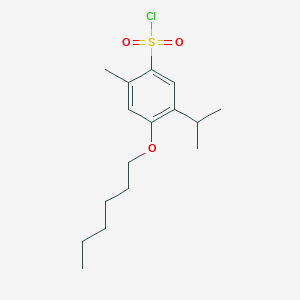
![2-(hexylamino)-N-[3-[[2-(hexylamino)acetyl]amino]phenyl]acetamide](/img/structure/B12587472.png)
